molecular formula C30H26N4Na2O8S2 B13712658 disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(Z)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate

disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(Z)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate

Cat. No.: B13712658
M. Wt: 680.7 g/mol
InChI Key: YQMJDPHTMKUEHG-RPKDOIGLSA-L
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Description

Disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(Z)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various applications due to its stability and color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(Z)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the azo bond.

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction of the azo bond (-N=N-) can lead to the formation of aromatic amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents under controlled conditions.

Major Products Formed

    Oxidation: Oxidized aromatic compounds.

    Reduction: Aromatic amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(Z)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate is used in a variety of scientific research applications:

    Chemistry: As a pH indicator and in the study of azo dye synthesis and degradation.

    Biology: In staining techniques for microscopy and as a model compound for studying enzyme-catalyzed reactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to undergo controlled reactions.

    Industry: Used in textile dyeing, food coloring, and as a colorant in various consumer products.

Mechanism of Action

The compound exerts its effects primarily through its azo bond (-N=N-). The azo bond can undergo reversible isomerization between the trans and cis forms under the influence of light, which can affect the compound’s color and reactivity. This property is exploited in various applications, including light-responsive materials and sensors.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(4-ethoxyphenyl)diazenyl]-1,3-benzenediamine hydrochloride
  • 4-{[4-(dimethylamino)phenyl]diazenyl}benzenesulfonic acid

Uniqueness

Disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(Z)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate is unique due to its specific structure, which imparts distinct color properties and stability. Its ability to undergo reversible isomerization under light makes it particularly valuable in applications requiring light-responsive behavior.

Properties

Molecular Formula

C30H26N4Na2O8S2

Molecular Weight

680.7 g/mol

IUPAC Name

disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(Z)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C30H28N4O8S2.2Na/c1-3-41-27-15-11-23(12-16-27)31-33-25-9-7-21(29(19-25)43(35,36)37)5-6-22-8-10-26(20-30(22)44(38,39)40)34-32-24-13-17-28(18-14-24)42-4-2;;/h5-20H,3-4H2,1-2H3,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2/b6-5-,33-31?,34-32?;;

InChI Key

YQMJDPHTMKUEHG-RPKDOIGLSA-L

Isomeric SMILES

CCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)/C=C\C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OCC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OCC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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